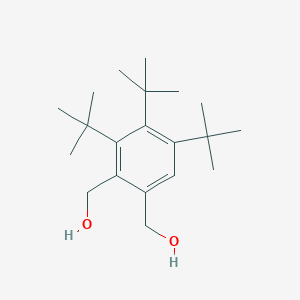
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, with two hydroxymethyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenylene precursor with tert-butyl groups, followed by the introduction of hydroxymethyl groups. One common method involves the use of tert-butyl chloride and a Lewis acid catalyst to achieve the alkylation. The hydroxymethyl groups can be introduced through a reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of advanced materials and polymers
Eigenschaften
| 114365-45-6 | |
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
[3,4,5-tritert-butyl-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)15-10-13(11-21)14(12-22)16(19(4,5)6)17(15)20(7,8)9/h10,21-22H,11-12H2,1-9H3 |
InChI-Schlüssel |
BLITWNURMAUSSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C(C(=C1)CO)CO)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



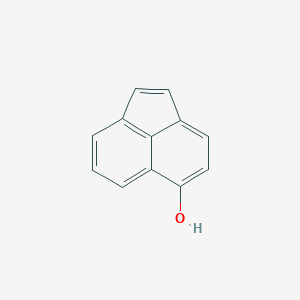
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
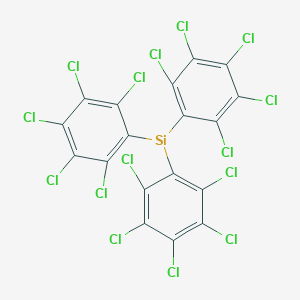
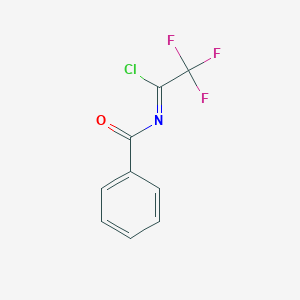
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

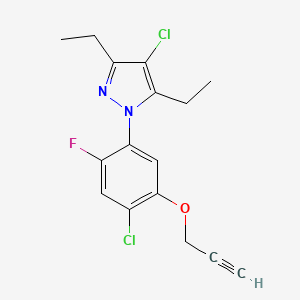

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

